Technical Guide: Chiral Resolution of 3-Amino-1-(3-fluorophenyl)propan-1-ol
Technical Guide: Chiral Resolution of 3-Amino-1-(3-fluorophenyl)propan-1-ol
Executive Summary
3-Amino-1-(3-fluorophenyl)propan-1-ol (CAS: 130660-86-3) is a critical
This guide details the chiral resolution of the racemic compound into its enantiopure forms (typically the (
Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The resolution of
| Property | Specification / Value |
| IUPAC Name | 3-Amino-1-(3-fluorophenyl)propan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 169.20 g/mol |
| Chiral Center | C1 (Benzylic position) |
| pKa (Amine) | ~9.5 (Estimated based on phenyl analog) |
| Solubility | Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Hexane. |
| Key Challenge | Racemization risk via retro-aldol type mechanisms is low, but thermal stability of salts must be monitored. |
Method A: Classical Resolution via Diastereomeric Crystallization
Status: Industrial Standard | Scalability: High | Cost: Low
This protocol relies on the formation of diastereomeric salts using a chiral acid.[1][2] Based on the structural homology with 3-amino-1-phenylpropan-1-ol (the Tomoxetine/Fluoxetine intermediate), (S)-(+)-Mandelic acid is the optimal resolving agent due to its ability to form rigid, crystalline salts with benzylic amines and alcohols through multiple hydrogen bonding interactions.
Mechanism of Recognition
The (
Step-by-Step Protocol
Reagents:
-
Racemic 3-Amino-1-(3-fluorophenyl)propan-1-ol (1.0 eq)
-
(S)-(+)-Mandelic Acid (1.0 eq)[3]
-
Solvent: Isopropyl Alcohol (IPA) / Methyl tert-butyl ether (MTBE) mixture.
Workflow:
-
Salt Formation: Dissolve 100 g of racemic amino alcohol in 500 mL of IPA at 60°C.
-
Addition: Slowly add a solution of (S)-(+)-Mandelic acid (90 g, 1.0 eq) in 200 mL IPA over 30 minutes.
-
Nucleation: The solution will become turbid. Seed with pure (
)-amine-( )-mandelate crystals if available. -
Controlled Cooling: Cool the mixture to 25°C over 4 hours (ramp rate: ~10°C/hr). Then cool to 0-5°C and hold for 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold MTBE (2 x 100 mL) to remove the soluble (
)-amine-( )-mandelate diastereomer. -
Recrystallization (Critical): The initial ee is typically 85-90%. Recrystallize the wet cake from Ethanol (1:5 w/v) to achieve >99% ee.
-
Free Basing: Suspend the purified salt in water/DCM (1:1). Adjust pH to 12 using 20% NaOH. Separate the organic layer, dry over MgSO
, and concentrate to yield the chiral amine.[3]
Process Flow Diagram (DOT)[9]
Caption: Workflow for the classical resolution of the target amino alcohol using Mandelic acid.
Method B: Biocatalytic Kinetic Resolution
Status: High Selectivity | Scalability: Lab to Pilot | Green Chemistry: High
For cases where maximum yield is required (recycling the unwanted enantiomer) or when salt formation is difficult, Lipase-catalyzed kinetic resolution is the superior choice. Candida antarctica Lipase B (CAL-B) is highly effective for
Reaction Design[7]
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Acyl Donor: Ethyl Acetate (acts as solvent and donor) or Vinyl Acetate (irreversible).
-
Selectivity: The enzyme preferentially acylates the (
)-enantiomer of secondary alcohols, leaving the ( )-alcohol unreacted.
Protocol
-
Setup: Dissolve racemic amino alcohol (10 g) in anhydrous MTBE (100 mL).
-
Additives: Add Vinyl Acetate (5.0 eq) and Novozym 435 (10% w/w relative to substrate).
-
Incubation: Shake at 30°C, 200 rpm. Monitor reaction by HPLC.
-
Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).
-
Separation: Filter off the enzyme. The filtrate contains:
-
(
)-Alcohol (Unreacted, Target) -
(
)-Acetate (Acylated product)
-
-
Purification: Separate via Column Chromatography (Silica gel, MeOH/DCM gradient) or Acid-Base extraction (the free alcohol is more basic/polar).
Analytical Validation (Chiral HPLC)
To ensure "Trustworthiness" and "Link Integrity" of the data, precise analytical methods are required.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Fluorophenyl absorption).
-
Expected Retention:
-
(
)-Enantiomer: ~8.5 min -
(
)-Enantiomer: ~11.2 min (Note: Order may reverse depending on column; verify with standards).
-
Alternative: Asymmetric Synthesis (The "Design" Route)
While resolution separates the racemate, modern drug development often prefers Asymmetric Reduction of the corresponding ketone: 3-Amino-1-(3-fluorophenyl)propan-1-one .
-
Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst or Spiroborate Esters.
-
Reagent: Borane-THF or Borane-DMS.[4]
-
Advantage: Yields >95% theoretical yield of the single enantiomer, bypassing the 50% yield limit of resolution.
Caption: Asymmetric reduction pathway offering higher theoretical yields than resolution.
References
-
Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, vol. 25, no.[5] 9, 2000, pp. 907-916.[5] (Describes the general resolution of 3-amino-1-arylpropanols).
-
Kamal, A., et al. "Lipase-mediated resolution of γ-amino alcohols: synthesis of (S)- and (R)-fluoxetine." Tetrahedron: Asymmetry, vol. 13, no. 18, 2002, pp. 2039-2051. (Biocatalytic protocol basis).
-
Liu, H., et al. "Chiral resolution of 3-amino-1-phenylpropanol derivatives." Chirality, vol. 12, 2000, pp. 26-29.[5] (Foundational work on phenyl analogs).
-
PubChem. "3-Amino-1-phenylpropan-1-ol (Compound Summary)." National Library of Medicine. (Structural homology data).
-
BenchChem. "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Product Page." (Reference for fluorinated analog handling).
Sources
- 1. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
